(S)-2-(Trifluoromethyl)piperidine
Overview
Description
(S)-2-(Trifluoromethyl)piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is known for its efficiency and versatility in producing various derivatives of piperidine-based alkaloids with trifluoromethyl at the α-position.
Industrial Production Methods
Industrial production of (S)-2-(Trifluoromethyl)piperidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Umemoto’s reagents has been highlighted as an efficient method for the direct introduction of the trifluoromethyl group into organic compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized piperidine derivatives.
Scientific Research Applications
(S)-2-(Trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in the development of new pharmaceuticals.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of (S)-2-(Trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, thereby modulating its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 3-(Trifluoromethyl)piperidine
Uniqueness
(S)-2-(Trifluoromethyl)piperidine is unique due to its specific stereochemistry and the position of the trifluoromethyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other similar compounds, this compound may exhibit different reactivity, stability, and biological activity, highlighting its importance in research and industry .
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDEFXCCITWEU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654841 | |
Record name | (2S)-2-(Trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154727-51-2 | |
Record name | (2S)-2-(Trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154727-51-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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